molecular formula C33H54O11 B1251917 Ecdysone 25-O-glucopyranoside

Ecdysone 25-O-glucopyranoside

Cat. No.: B1251917
M. Wt: 626.8 g/mol
InChI Key: YJBCWBWOULRKGL-OKFUDBSCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ecdysone 25-O-D-glucopyranoside is a D-glucoside. It derives from an ecdysone.

Scientific Research Applications

Isolation and Characterization

  • Isolation from Herbs: Ecdysone 25-O-glucopyranoside has been isolated from various herbs, such as Silene italica and Sida rhombifolia, using chromatographic techniques like column chromatography and high-performance liquid chromatography (HPLC) (Báthori et al., 2002) (Avula et al., 2008).
  • Chemical Analysis: Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are utilized to determine the structures and configurations of ecdysteroid glycosides in various plants (Jadhav et al., 2007).

Biological Significance

  • Regulation of Developmental Transitions in Insects: Ecdysone plays a central role in regulating developmental transitions in insects, particularly during metamorphosis. Studies on Drosophila melanogaster have provided insights into the timing of ecdysone release, its stage- and tissue-specific responses, and the feedback regulation of ecdysone signaling (Yamanaka et al., 2013).
  • Potential Health Benefits and Risks: Ecdysone has been studied for its possible health benefits, such as preventing bone changes induced by glucocorticoids and improving carbohydrate metabolism in diabetic conditions. However, its use is also associated with potential risks, like promoting glomerular injury and proteinuria in mammals (Dai et al., 2015) (Lu et al., 2018).

Mechanistic Insights and Molecular Interactions

  • Molecular Interactions: Research has been conducted to understand the binding of ecdysone to its receptor, revealing the critical role of desolvation in determining binding affinity. Such studies provide insights into the molecular mechanisms of hormone-receptor interactions (Browning et al., 2007).
  • Transcriptional Control in Development: Ecdysone's role in signaling the programmed cell death of larval salivary glands during Drosophila metamorphosis has been elucidated, demonstrating a steroid-triggered transcriptional hierarchy that regulates cell death (Jiang et al., 2000).

Properties

Molecular Formula

C33H54O11

Molecular Weight

626.8 g/mol

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methyl-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C33H54O11/c1-16(21(35)8-9-30(2,3)44-29-28(41)27(40)26(39)25(15-34)43-29)17-7-11-33(42)19-12-22(36)20-13-23(37)24(38)14-31(20,4)18(19)6-10-32(17,33)5/h12,16-18,20-21,23-29,34-35,37-42H,6-11,13-15H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27-,28+,29?,31+,32+,33+/m0/s1

InChI Key

YJBCWBWOULRKGL-OKFUDBSCSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)(C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)C(CCC(C)(C)OC5C(C(C(C(O5)CO)O)O)O)O

Synonyms

ecdysone 25-O-glucopyranoside

Origin of Product

United States

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